Welcome to the BenchChem Online Store!
molecular formula C6H8N2O2 B167325 2,4-Dihydroxy-5,6-dimethylpyrimidine CAS No. 26305-13-5

2,4-Dihydroxy-5,6-dimethylpyrimidine

Cat. No. B167325
M. Wt: 140.14 g/mol
InChI Key: PZVLJGKJIMBYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09447051B2

Procedure details

A solution of 5,6-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (14.4 g, 0.09 mol, Step A) and chloroacetic acid (100.0 g, 1.06 mol) in water (43 mL) was refluxed overnight, cooled down to ambient temperature and quenched with water (500 mL). The formed precipitate was collected by filtration and dried to yield 10.3 g (79.7%) of the titled compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.70 (s, 3H) 2.02 (s, 3H) 10.56 (s, 1H) 10.86 (s, 1H).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Yield
79.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:10])[NH:4][C:5](=S)[NH:6][C:7]=1[CH3:8].ClCC(O)=[O:14]>O>[CH3:1][C:2]1[C:3](=[O:10])[NH:4][C:5](=[O:14])[NH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CC=1C(NC(NC1C)=S)=O
Name
Quantity
100 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
43 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (500 mL)
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C(NC(NC1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 79.7%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.